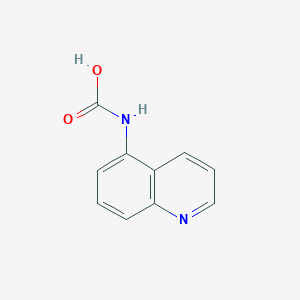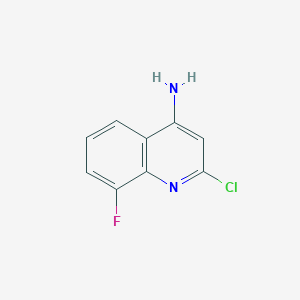
6-Fluoro-7-methylquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H8FNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of a fluorine atom and a formyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methylquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with 6-fluoroquinoline.
Methylation: The 7-position of the quinoline ring is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: 6-Fluoro-7-methylquinoline-4-carboxylic acid.
Reduction: 6-Fluoro-7-methylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Fluoro-7-methylquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-methylquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function.
Comparación Con Compuestos Similares
6-Fluoroquinoline: Lacks the methyl and formyl groups, making it less reactive in certain synthetic applications.
7-Methylquinoline: Lacks the fluorine and formyl groups, resulting in different chemical properties.
4-Formylquinoline: Lacks the fluorine and methyl groups, affecting its reactivity and biological activity.
Uniqueness: 6-Fluoro-7-methylquinoline-4-carbaldehyde is unique due to the combination of a fluorine atom, a methyl group, and a formyl group in its structure. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
6-fluoro-7-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-11-9(5-10(7)12)8(6-14)2-3-13-11/h2-6H,1H3 |
Clave InChI |
ZECNKENUEGLZRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=CC(=C2C=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11903952.png)

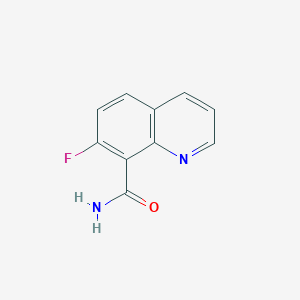

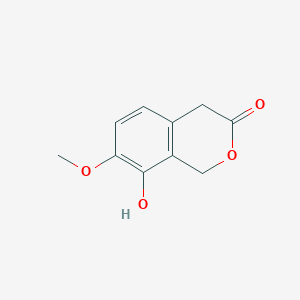
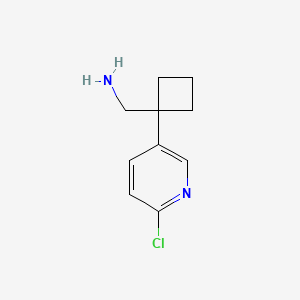
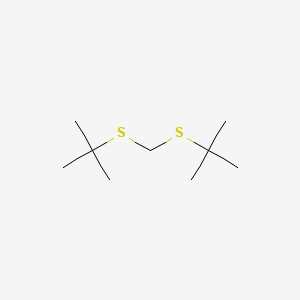

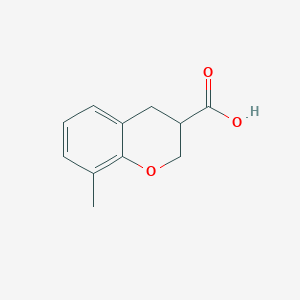
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)
![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)
